Antifungal Potential: Direct Comparison with Unsubstituted Coumarin and Esculin
The compound is explicitly claimed in a patent application (US20100267653A1) for use in antifungal therapy, specifically against dermatophyte infections [1]. This provides a clear differentiator from the simple, unsubstituted coumarin parent structure and the glycosidic analog esculin, which are the primary references in the patent's background.
| Evidence Dimension | Patent Claim for Antifungal Use |
|---|---|
| Target Compound Data | Explicitly claimed as a compound of interest for antifungal therapy against dermatophytes. |
| Comparator Or Baseline | Unsubstituted coumarin and esculin (glycosidic coumarin) - the benchmark compounds in the field. |
| Quantified Difference | Qualitative distinction; target compound is selected for its specific substitution pattern, while the baseline compounds represent general coumarin structures. |
| Conditions | Patent application context; scope includes treatment of dermatophytic infections. |
Why This Matters
This patent linkage provides a clear scientific rationale for procuring this specific compound for antifungal research programs, rather than a generic, unsubstituted coumarin.
- [1] Stewart, C. (2010). USE OF COUMARIN DERIVATIVES IN ANTIFUNGAL THERAPY. U.S. Patent Application No. US20100267653A1. View Source
